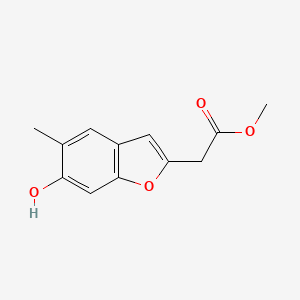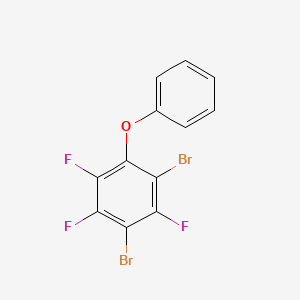
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene is a chemical compound with the molecular formula C12H5Br2F3O and a molecular weight of 381.97 g/mol . It is characterized by the presence of bromine, fluorine, and phenoxy groups attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene can be synthesized from 1,3-dibromotetrafluorobenzene and sodium benzenolate . The reaction typically involves the following steps:
Starting Materials: 1,3-dibromotetrafluorobenzene and sodium benzenolate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature and pressure conditions.
Product Isolation: The product is isolated through filtration and purification techniques, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by large-scale synthesis and purification .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMF or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Reagents include arylboronic acids and palladium catalysts under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2,4,5-trifluoro-6-phenoxybenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms, along with the phenoxy group, contribute to its reactivity and ability to form various derivatives. These interactions can affect biological systems and chemical processes, making it a valuable compound for research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but with only one bromine atom.
1,4-Dibromotetrafluorobenzene: Contains two bromine atoms and four fluorine atoms but lacks the phenoxy group.
1,4-Dibromo-2-fluorobenzene: Contains two bromine atoms and one fluorine atom.
Uniqueness
1,3-Dibromo-2,4,5-trifluoro-6-phenoxybenzene is unique due to the combination of bromine, fluorine, and phenoxy groups attached to the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H5Br2F3O |
|---|---|
Poids moléculaire |
381.97 g/mol |
Nom IUPAC |
1,3-dibromo-2,4,5-trifluoro-6-phenoxybenzene |
InChI |
InChI=1S/C12H5Br2F3O/c13-7-9(15)8(14)12(11(17)10(7)16)18-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
NGXIBMVMCYASHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)F)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


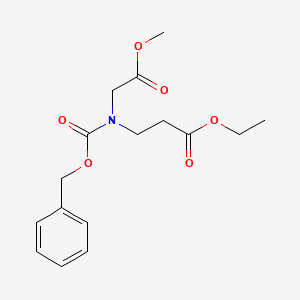
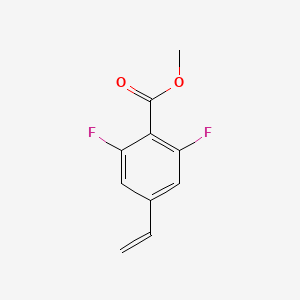
![4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)
![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)
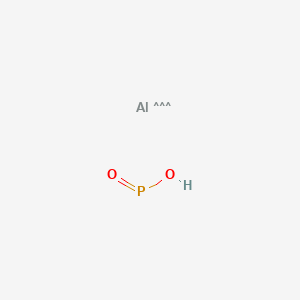
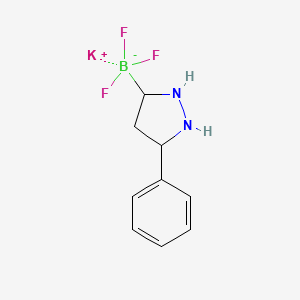
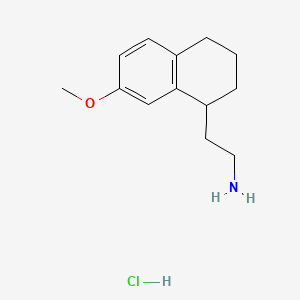

![[C1MIm]TfAc](/img/structure/B15132141.png)
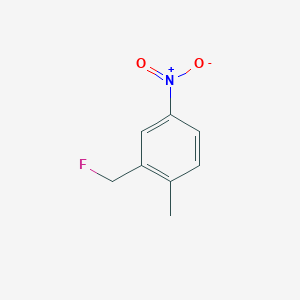
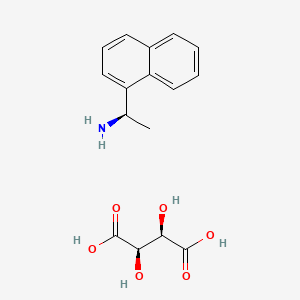
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)

